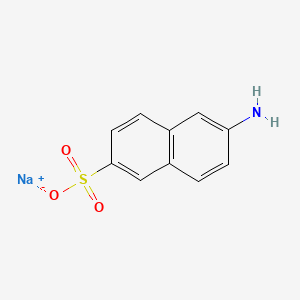

Sodium 6-aminonaphthalene-2-sulfonate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

58306-86-8 |

|---|---|

Molecular Formula |

C10H8NNaO3S |

Molecular Weight |

245.23 g/mol |

IUPAC Name |

sodium;6-aminonaphthalene-2-sulfonate |

InChI |

InChI=1S/C10H9NO3S.Na/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1 |

InChI Key |

GAWVFEVAFDTXSH-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1N.[Na+] |

Related CAS |

93-00-5 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Insights into Sodium 6 Aminonaphthalene 2 Sulfonate

Classical Synthetic Pathways

The synthesis of Sodium 6-aminonaphthalene-2-sulfonate, a significant intermediate in the dye industry, is primarily achieved through well-established chemical transformations. The two principal methodologies involve the amination of a hydroxylated precursor via the Bucherer reaction and the direct sulfonation of aminonaphthalene derivatives. These pathways are crucial for industrial-scale production, offering distinct advantages in terms of precursor availability and reaction control.

Bucherer Reaction for Aminonaphthalene Sulfonate Synthesis

The Bucherer reaction is a cornerstone of naphthalene (B1677914) chemistry, providing a reversible method to convert naphthols into naphthylamines in the presence of ammonia (B1221849) and an aqueous bisulfite solution. wikipedia.org This reaction is particularly valuable for producing aminonaphthalenesulfonic acids, including the precursor to this compound. wikipedia.orgyoutube.com The synthesis specifically involves the amination of 2-hydroxynaphthalene-6-sulfonic acid. chemicalbook.comwikipedia.org Due to the carcinogenicity of some precursors like 2-naphthylamine, modern synthesis heavily relies on the amination of corresponding naphthols to ensure safer production routes. wikipedia.org

The successful conversion of 2-hydroxynaphthalene-6-sulfonic acid to 6-aminonaphthalene-2-sulfonic acid using the Bucherer reaction is contingent on specific reaction parameters. The process is typically conducted in an aqueous medium where the hydroxylated precursor is heated with ammonia and sodium bisulfite or ammonium (B1175870) hydrogen sulfite. Elevated temperatures are required to drive the reaction forward. For instance, similar aminations of hydroxynaphthalenesulfonic acids are performed at temperatures in the range of 145-150 °C. nih.govsmolecule.com The concentration of ammonia and bisulfite is a critical factor that influences the reaction equilibrium and rate.

Table 1: Typical Reaction Parameters for the Bucherer Reaction

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Starting Material | 2-Hydroxynaphthalene-6-sulfonic acid | The hydroxylated precursor to be aminated. |

| Reagents | Ammonia (NH₃), Sodium Bisulfite (NaHSO₃) | Provide the amino group and facilitate the substitution. |

| Solvent | Water | Aqueous medium for the reaction. |

| Temperature | High (e.g., ~145-150 °C) | To overcome the activation energy and drive the equilibrium. |

| Pressure | Autogenous or slightly elevated | To maintain reagents in the reaction vessel at high temperatures. |

The Bucherer reaction proceeds through a well-elucidated, reversible mechanism. wikipedia.org

Protonation and Bisulfite Addition: The reaction initiates with the protonation of the naphthol ring, which activates it for nucleophilic attack. A bisulfite anion then adds to the ring, leading to the formation of a tetralone sulfonic acid derivative as a key intermediate. wikipedia.orgyoutube.com

Amine Addition: Ammonia or an amine then acts as a nucleophile, attacking the intermediate. wikipedia.org

Dehydration and Elimination: Following the addition of the amine, a molecule of water is eliminated, forming a resonance-stabilized cation. wikipedia.org

Final Product Formation: The final step involves the elimination of the sodium bisulfite group, which regenerates the aromatic system and yields the final naphthylamine product, in this case, 6-aminonaphthalene-2-sulfonic acid. wikipedia.orgyoutube.com

The reversibility of the reaction is a defining characteristic; naphthylamines can be converted back to naphthols by treatment with aqueous bisulfite and hydroxide (B78521). wikipedia.org

Optimizing the Bucherer reaction for industrial production focuses on maximizing the yield of the desired aminonaphthalene sulfonate. Since the reaction is an equilibrium, Le Chatelier's principle is applied to shift the equilibrium towards the product side. This is typically achieved by using an excess of the amine (ammonia) and bisulfite.

Sulfonation-Based Industrial Production Methods

An alternative industrial route to aminonaphthalene sulfonic acids involves the direct sulfonation of an aminonaphthalene. This pathway's viability depends on controlling the position of the incoming sulfonic acid group on the naphthalene ring system.

The direct sulfonation of 2-aminonaphthalene (also known as 2-naphthylamine) can yield a mixture of isomeric aminonaphthalene sulfonic acids. koreascience.kr The distribution of these isomers is highly sensitive to the reaction conditions, particularly temperature. Research has shown that temperature is a considerable factor influencing the final product composition. koreascience.kr

At lower temperatures, ranging from 30 to 100 °C, the sulfonation of 2-aminonaphthalene favors the formation of isomers where the sulfonic acid group is in an α-position, such as Dahl's acid (2-aminonaphthalene-5-sulfonic acid) and Baden acid (2-aminonaphthalene-8-sulfonic acid). koreascience.kr To selectively synthesize isomers with the sulfonic acid group in a β-position, such as 6-aminonaphthalene-2-sulfonic acid (Brönner's acid) and amino-F-acid (2-aminonaphthalene-7-sulfonic acid), higher reaction temperatures are required. koreascience.kr Industrial processes are optimized for high-temperature sulfonation, typically between 150 °C and 200 °C, to maximize the yield of the desired β-sulfonated product. koreascience.kr The reaction is generally carried out using sulfuric acid or oleum (B3057394) over several hours. koreascience.kr

Table 2: Influence of Temperature on Isomer Formation in 2-Aminonaphthalene Sulfonation

| Temperature Range | Predominant Isomer Type | Examples |

|---|---|---|

| Low (30-100 °C) | α-position sulfonic acids | Dahl's acid, Baden acid. koreascience.kr |

| High (150-200 °C) | β-position sulfonic acids | Brönner's acid (6-amino-2-sulfonic), Amino-F-acid. koreascience.kr |

Selective Cleavage via Alkaline Hydrolysis

The selective cleavage of the sulfonate group from the naphthalene ring in aminonaphthalene sulfonic acids is a critical reaction, often achieved under harsh alkaline conditions, a process known as alkaline fusion. This reaction typically results in the formation of the corresponding aminonaphthol. In a process analogous to the production of 2-naphthol (B1666908) from 2-naphthalene sulfonic acid, this compound can be subjected to alkaline fusion to yield 6-amino-2-naphthol.

The industrial process for the alkaline fusion of sodium 2-naphthalene sulfonate involves heating the compound with sodium hydroxide to high temperatures, typically around 320-340°C. google.com This process generates the sodium salt of 2-naphthol, which is then acidified to produce the final product. google.com A similar principle would apply to this compound, where the sulfonate group is replaced by a hydroxyl group.

| Reactant | Reagents | Temperature (°C) | Product |

| Sodium 2-naphthalene sulfonate | Sodium Hydroxide | 320-340 | Sodium 2-naphthoxide |

While effective, this method is energy-intensive and can lead to the formation of byproducts. A more selective and milder approach to desulfonation can be found in microbial processes. Certain bacteria have been shown to be capable of desulfonating various naphthalenesulfonic acids, including aminonaphthalene sulfonic acids, converting them into their corresponding naphthols. nih.govd-nb.info This biotechnological approach operates at ambient temperatures and pressures, offering a more environmentally benign alternative to traditional alkaline fusion. nih.govd-nb.info

Isomerization and Thermal Treatment Methods

The thermal stability and potential for isomerization of naphthalenesulfonic acids are important considerations in their synthesis and application. The position of the sulfonate and amino groups on the naphthalene ring can be influenced by reaction conditions such as temperature.

Studies on the thermal stability of various naphthalene mono- and disulfonates have shown that their stability is a function of temperature, pH, and salt concentration. wgtn.ac.nz At temperatures exceeding 300°C in hydrothermal solutions, naphthalene sulfonate isomers become unstable and can disproportionate to form naphthalene and naphthol isomers. wgtn.ac.nz The stability of different isomers varies, with 2-naphthalenesulfonic acid (a compound structurally related to the target molecule) being one of the more stable isomers. wgtn.ac.nz

The isomerization of aminonaphthalene sulfonic acids is a key aspect of their synthesis. For instance, the sulfonation of 1-aminonaphthalene can yield a mixture of isomers, including 1-aminonaphthalene-5-sulfonic acid and 1-aminonaphthalene-6-sulfonic acid, in addition to the desired 1-aminonaphthalene-4-sulfonic acid. google.com The reaction temperature can influence the product distribution.

| Isomer | Relative Stability |

| 1,5-Naphthalene disulfonate | Least stable |

| 2-Naphthalenesulfonate | Most stable |

Modern Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the preparation of complex organic molecules, including aminonaphthalene sulfonic acids.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and milder reaction conditions compared to conventional heating methods. While a specific microwave-assisted synthesis for this compound is not prominently documented, the application of this technology to structurally similar compounds, such as 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives, demonstrates its potential.

In a study on the synthesis of ANS derivatives, a microwave-assisted, copper(0)-catalyzed Ullmann coupling reaction was developed. acs.orgnih.govnih.govresearchgate.net This method provided yields of up to 74% with reaction times of only 1 to 1.5 hours at 100°C. acs.orgnih.gov In contrast, traditional methods required temperatures above 155°C for over 10 hours. nih.gov

| Method | Temperature (°C) | Reaction Time (hours) | Yield (%) |

| Conventional Heating | >155 | >10 | Low |

| Microwave-Assisted | 100 | 1-1.5 | up to 74 |

This example highlights the significant advantages of microwave irradiation in the synthesis of aminonaphthalene sulfonic acid derivatives, suggesting that a similar approach could be developed for the efficient synthesis of this compound.

Implementation of Green Chemistry Principles in Synthetic Routes

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of aminonaphthalene sulfonic acids can lead to more sustainable and environmentally friendly production methods.

One example of a greener synthetic approach is the use of solid acid catalysts. A study on the synthesis of naphthalene-based azines utilized chitosan-sulfonic acid as a recyclable, eco-friendly, and cost-effective catalyst. researchgate.net This approach resulted in high yields and short reaction times. researchgate.net While not a direct synthesis of this compound, this demonstrates the potential for using green catalysts in the synthesis of related naphthalene derivatives.

Another key principle of green chemistry is the use of safer solvents. The Bucherer reaction, a common method for preparing aminonaphthalene sulfonic acids from their corresponding hydroxynaphthalene sulfonic acids, is often carried out in aqueous media, which is a green solvent. chemicalbook.com

Electrochemical Synthesis Pathways for Sulfinates and Sulfonamides

Electrochemical methods offer a unique and often more sustainable approach to organic synthesis, as they can replace hazardous chemical oxidants or reductants with electricity. While a direct electrochemical synthesis of this compound is not widely reported, related electrochemical transformations provide insight into potential synthetic routes.

For instance, the electrochemical reduction of nitronaphthalenesulfonic acids has been investigated as a method for preparing aminonaphthalene sulfonic acids. The electrochemical reduction of an isomeric mixture of 1,6- and 1,7-nitronaphthalenesulfonic acids to the corresponding aminonaphthalenesulfonic acids (Cleve's acids) has been achieved with high yields. researchgate.net This suggests that a similar electrochemical reduction of a suitable nitro precursor could be a viable route to 6-aminonaphthalene-2-sulfonic acid.

Furthermore, the electrochemical oxidation of aminonaphthalenes has been studied, which could potentially be applied to the synthesis of derivatives of this compound. chempedia.infoacs.org The electrochemical reduction of naphthalene itself has also been explored, leading to various hydrogenated products. google.com

Fundamental Reaction Mechanisms Involving this compound

The chemical reactivity of this compound is largely dictated by its two functional groups: the amino group and the sulfonic acid group. These groups allow the molecule to participate in a variety of important chemical reactions, most notably diazotization and azo coupling.

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. organic-chemistry.org This reaction involves treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.org The resulting diazonium salt is a versatile intermediate in organic synthesis.

Once formed, the diazonium salt of 6-aminonaphthalene-2-sulfonic acid can undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols and other amines. unb.ca This reaction is the basis for the synthesis of a wide range of azo dyes. unb.ca For example, 6-aminonaphthalene-2-sulfonic acid is a precursor in the synthesis of the sulfonated azo dye Mordant Yellow 3. asm.orgasm.org In this process, the diazonium salt of 6-aminonaphthalene-2-sulfonic acid is coupled with 5-aminosalicylic acid. asm.org

Nucleophilic and Electrophilic Substitution Reactions

This compound, possessing a bifunctional naphthalene core, is amenable to both nucleophilic and electrophilic substitution reactions, allowing for the synthesis of a wide array of derivatives. The regioselectivity of these reactions is governed by the electronic properties of the existing amino (-NH₂) and sulfonate (-SO₃⁻) groups.

Electrophilic Aromatic Substitution: The naphthalene ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for arenes. wikipedia.orgmasterorganicchemistry.com The outcome of these substitutions is dictated by the directing effects of the two substituents. The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to itself. Conversely, the sulfonate group is a deactivating group and acts as a meta-director. smolecule.com This interplay of directing effects allows for targeted functionalization of the naphthalene system. The general mechanism proceeds through the attack of an electrophile on the π-electron system of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex, followed by the loss of a proton to restore aromaticity. libretexts.org

Nucleophilic Aromatic Substitution: While less common for electron-rich systems, nucleophilic aromatic substitution (SNAr) can occur under specific conditions, particularly if a suitable leaving group is present on the ring and the system is activated by potent electron-withdrawing groups. masterorganicchemistry.comyoutube.com In the context of related naphthalenesulfonic acids, copper-catalyzed reactions, such as the Ullmann condensation, exemplify a pathway analogous to nucleophilic substitution. For instance, the synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives has been achieved via a microwave-assisted, copper(0)-catalyzed reaction between 8-chloronaphthalene-1-sulfonic acid and various anilines. nih.govacs.org This type of reaction involves the displacement of a halide by an amine nucleophile, facilitated by the copper catalyst.

Table 1: Summary of Substitution Reactions

| Reaction Type | Attacking Species | Ring Activation | Key Features |

|---|---|---|---|

| Electrophilic Aromatic Substitution (EAS) | Electrophile (e.g., NO₂⁺, Br⁺) | Activated by -NH₂ group | Regioselectivity determined by directing effects of -NH₂ and -SO₃⁻ groups. smolecule.com |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., R-NH₂) | Requires strong electron-withdrawing groups and a good leaving group. | Often proceeds via Meisenheimer or benzyne (B1209423) intermediates. youtube.com |

| Copper-Catalyzed N-Arylation (Ullmann Type) | Amine Nucleophile | Does not require strong ring deactivation. | A practical method for forming aryl-nitrogen bonds with halo-naphthalenesulfonates. nih.govacs.org |

Oxidation Reactions and Naphthoquinone Derivative Formation

The amino group of this compound is susceptible to oxidation, which can lead to the formation of nitro derivatives or, more significantly, naphthoquinone structures. smolecule.com Naphthoquinones are a class of compounds characterized by a naphthalene core with two ketone groups and are important synthetic intermediates. nih.govresearchgate.net

The formation of naphthoquinones from aminonaphthalenesulfonic acids often proceeds through the initial formation of an aminophenol- or dihydroxy-naphthalene intermediate. For example, during the aerobic degradation of the related compound naphthalene-2-sulfonate (B94788) by Sphingomonas xenophaga, 1,2-dihydroxynaphthalene is formed, which can subsequently autoxidize to 1,2-naphthoquinone. nih.govasm.org This quinone is highly reactive and can undergo further reactions.

A more direct pathway involves the oxidation of aminohydroxynaphthalenesulfonates. Studies on the autoxidation of 1-amino-2-hydroxynaphthalene-6-sulfonate (an isomer of the hydroxylated subject compound) have shown it rapidly oxidizes to form an unstable 1-amino-2-naphthoquinoneimine-6-sulfonate. This intermediate then hydrolyzes to yield 1,2-naphthoquinone-6-sulfonate. dss.go.th This quinone can then react with remaining aminohydroxynaphthalene molecules via a 1,4-addition (Michael addition) to form dimeric products. dss.go.th These pathways highlight the transformation of the aminonaphthalene skeleton into highly reactive quinoide species under oxidative conditions.

Reduction Reactions, Including Sulfonamide Formation

Reduction reactions targeting this compound can be directed at either the naphthalene ring system or the sulfonate group. The sulfonate group is generally stable, but under forcing conditions with powerful reducing agents like lithium aluminum hydride, it can be reduced. smolecule.com

A more synthetically valuable transformation of the sulfonate group is its conversion to a sulfonamide. This is typically not a direct reduction but a two-step process. First, the sodium sulfonate is converted into the corresponding sulfonyl chloride. This is often achieved by treatment with reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). The resulting 6-aminonaphthalene-2-sulfonyl chloride is a reactive intermediate that readily undergoes nucleophilic attack by primary or secondary amines, or ammonia, to yield the corresponding sulfonamides. This reaction is a cornerstone of sulfa drug synthesis and provides a modular approach to a wide variety of N-substituted derivatives. wikipedia.org

Diazotization and Azo Coupling Mechanisms

The primary amino group on this compound is a key functional handle for diazotization, a process that converts it into a versatile diazonium salt. This reaction is typically performed by treating an acidic solution of the amine with sodium nitrite (NaNO₂) at low temperatures (0–5 °C). nih.govunb.ca The acid, commonly hydrochloric acid, reacts with sodium nitrite to generate nitrous acid in situ, which is the active diazotizing agent. orgsyn.org

The resulting 6-sulfonato-naphthalene-2-diazonium salt is an electrophilic species. It can then undergo an azo coupling reaction with an electron-rich aromatic compound, known as a coupling component. orgsyn.org Suitable coupling components include phenols, naphthols, and aromatic amines. The electrophilic diazonium ion attacks the electron-rich ring of the coupling partner, typically at the para position to an activating group, in an electrophilic aromatic substitution reaction. unb.ca This process forms an azo compound, characterized by the -N=N- linkage, which is the chromophore responsible for the intense color of azo dyes. epa.gov The specific shade of the resulting dye is determined by the molecular structure of both the diazonium salt and the coupling component. This reaction is of immense industrial importance for the synthesis of a vast range of dyes.

Table 2: Example of Diazotization and Azo Coupling

| Step | Reactants | Reagents | Product | Reaction Type |

|---|---|---|---|---|

| 1. Diazotization | This compound | NaNO₂, HCl (aq), 0-5 °C | 6-sulfonato-naphthalene-2-diazonium chloride | Diazotization |

| 2. Azo Coupling | 6-sulfonato-naphthalene-2-diazonium chloride + 2-Naphthol | Alkaline solution (e.g., NaOH) | Azo Dye (e.g., derivative of Sudan Red) | Electrophilic Aromatic Substitution |

Radical-Triggered Reaction Pathways

While ionic pathways such as electrophilic and nucleophilic substitutions are predominant for this compound, radical-triggered reactions represent an alternative, though less documented, mode of reactivity. The involvement of radical species can be initiated through various means, including photolysis, radiolysis, or interaction with radical initiators.

In related chemistries, copper-catalyzed reactions can sometimes proceed through radical intermediates. For example, certain copper-catalyzed cross-coupling reactions are proposed to involve single-electron transfer (SET) mechanisms, generating radical species as part of the catalytic cycle. nih.gov While specific, well-documented examples of radical-triggered pathways starting directly from this compound are not abundant in the reviewed literature, its structural motifs are present in molecules that undergo such transformations. For instance, the formation of some environmental degradation products of azo dyes can involve radical mechanisms, where the azo linkage is cleaved reductively, sometimes involving radical species.

Coordination Chemistry and Ligand Behavior of the Compound

This compound possesses functional groups capable of acting as ligands in coordination chemistry. Both the amino group, with its lone pair of electrons on the nitrogen atom, and the sulfonate group, with its negatively charged oxygen atoms, can coordinate to metal centers.

The sulfonate group (-SO₃⁻) is an anionic ligand that can coordinate to metal ions in a monodentate or bidentate fashion through its oxygen atoms. It can also act as a bridging ligand, connecting two or more metal centers to form coordination polymers or metal-organic frameworks (MOFs). Research on the coordination chemistry of related aminonaphthalenesulfonates has demonstrated their utility. For example, Sodium 6-amino-1-naphthalenesulfonate has been studied as an anionic co-ligand in the formation of silver(I) coordination complexes, where it influences the final supramolecular architecture. ncats.io The presence of both a neutral donor site (the amino group) and an anionic donor site (the sulfonate group) makes this compound a potentially versatile chelating or bridging ligand for the synthesis of novel coordination compounds with interesting structural and electronic properties.

Advanced Derivatization and Structural Modification of Sodium 6 Aminonaphthalene 2 Sulfonate

Derivatization for Azo Dye Synthesis

The most prominent application of Sodium 6-aminonaphthalene-2-sulfonate is in the manufacturing of azo dyes. The presence of the primary aromatic amino group is crucial for the synthesis, allowing it to function as a diazo component.

The synthesis of azo dyes from this compound begins with a critical step known as diazotization. This reaction converts the primary aromatic amine into a diazonium salt. The process typically involves treating an acidic solution of the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt.

The resulting diazonium salt of 6-aminonaphthalene-2-sulfonic acid is a potent electrophile. It is then reacted with an electron-rich coupling component in a reaction known as azo coupling. This is an electrophilic aromatic substitution reaction where the diazonium ion attacks the activated aromatic ring of the coupling component, forming a stable azo compound characterized by the -N=N- linkage. Common coupling components include phenols, naphthols, and aromatic amines. The sulfonic acid group on the naphthalene (B1677914) ring enhances the water solubility of the final dye.

Table 1: General Steps in Azo Dye Synthesis from this compound

| Step | Reaction | Reagents & Conditions | Product |

|---|---|---|---|

| 1 | Diazotization | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), 0–5 °C | 6-Sulfo-2-naphthalenediazonium chloride |

The final structure and color of the azo dye are highly dependent on the regioselectivity of the coupling reaction, which dictates the position of the azo linkage on the coupling component's aromatic ring. The directing influence of the activating groups on the coupling component, steric hindrance, and reaction conditions such as pH are critical factors.

When coupling with naphthol derivatives, specific isomeric products are favored. For instance:

Coupling with 2-Naphthol (B1666908) (β-Naphthol): The electrophilic diazonium salt almost exclusively attacks the C1 position (α-position), which is adjacent to the hydroxyl group. This position is highly activated and sterically accessible.

Coupling with 1-Naphthol (α-Naphthol): The coupling can occur at either the C2 (ortho) or C4 (para) position relative to the hydroxyl group. The C4 position is generally favored due to less steric hindrance. However, the ratio of ortho- to para-isomers can be influenced by the solvent and other reaction parameters.

Control over these factors is essential for synthesizing a specific dye isomer and avoiding mixtures that can compromise the purity and coloristic properties of the final product.

Formation of Sulfonamide Derivatives

The sulfonic acid group of this compound can be converted into sulfonamides, a class of compounds with significant applications, including in medicinal chemistry. The most common synthetic route involves a two-step process.

First, the sodium sulfonate salt is converted into a more reactive sulfonyl chloride. This is typically achieved by reacting it with chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

The resulting 6-amino-2-naphthalenesulfonyl chloride can then be reacted with a primary or secondary amine in the presence of a base to yield the corresponding sulfonamide. The nucleophilicity of the amine plays a significant role in the reaction's success. This method allows for the introduction of a wide variety of substituents by choosing different amines, leading to a library of novel sulfonamide derivatives.

Table 2: Synthesis of Sulfonamide Derivatives

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | This compound | PCl₅ or SOCl₂ | 6-Amino-2-naphthalenesulfonyl chloride |

Exploration of Other Functionalized Derivatives

Beyond azo dyes and simple sulfonamides, the reactive handles on this compound enable the synthesis of other complex functionalized molecules.

Naphthoquinones are a class of compounds based on a naphthalene core with two ketone groups, known for their biological activities. The synthesis of naphthoquinone derivatives from naphthalenes generally involves oxidation of the aromatic ring system. Starting from 6-aminonaphthalene-2-sulfonic acid, oxidation under controlled conditions could potentially lead to the formation of a naphthoquinone structure. The specific reagents and reaction pathways would determine the final arrangement of the quinone system and the fate of the existing amino and sulfonic acid groups, which may be modified or cleaved during the oxidative process.

The amino group of this compound provides a direct route to the synthesis of diaryl urea (B33335) derivatives. These compounds are of significant interest in medicinal chemistry, with many exhibiting potent anticancer activity. The synthesis is typically achieved by reacting the aminonaphthalene compound with an appropriate aryl isocyanate. The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group to form the stable urea linkage. This reaction provides a straightforward method for linking the naphthalenesulfonic acid moiety to various other aromatic systems, creating complex molecules for further study.

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Nitrous acid |

| Sodium nitrite |

| Hydrochloric acid |

| 6-Sulfo-2-naphthalenediazonium chloride |

| 2-Naphthol |

| 1-Naphthol |

| Phosphorus pentachloride |

| Thionyl chloride |

| 6-Amino-2-naphthalenesulfonyl chloride |

| N-substituted 6-aminonaphthalene-2-sulfonamide |

Polymerization and Oligomerization Studies

The polymerization of aminonaphthalene sulfonic acids (ANSAs), including isomers like 6-aminonaphthalene-2-sulfonic acid, offers a pathway to synthesize water-soluble, electroactive materials. These polymers, known as poly(aminonaphthalene sulfonates), can be synthesized through methods such as chemical oxidative polymerization and electropolymerization. researchgate.netarts.ac.ukresearchgate.netias.ac.in

Chemical oxidative polymerization is a common method for synthesizing poly(aminonaphthalene sulfonates). This process typically involves the use of an oxidizing agent, such as ammonium (B1175870) peroxydisulfate, in an aqueous solution containing the aminonaphthalene sulfonic acid monomer. researchgate.net The reaction initiates the formation of radical cations, leading to the coupling of monomer units and subsequent chain propagation. arts.ac.uk This method is advantageous as the initiators are generally non-toxic, and the polymerization can be conducted at moderate temperatures, often between room temperature and 50°C. arts.ac.uk The resulting polymers are often soluble in polar solvents like DMSO and NMP. ias.ac.in

Electropolymerization is another effective technique for creating thin, conducting polymer films directly onto an electrode surface. researchgate.netresearchgate.net This is achieved by repeatedly cycling the electrical potential of a working electrode (e.g., glassy carbon) immersed in a solution containing the monomer. researchgate.net This potentiodynamic approach allows for controlled film growth. The process involves the anodic oxidation of the monomer to form radical species that polymerize on the electrode surface. researchgate.net

The general mechanism for the oxidative polymerization of ANSAs involves the formation of dimers and oligomers, which then propagate into longer polymer chains. arts.ac.uk The position of the amino and sulfonate groups on the naphthalene ring influences the structure and properties of the final polymer. arts.ac.uk

The characteristics of the resulting poly(aminonaphthalene sulfonates) are highly dependent on various reaction parameters, including pH, monomer and oxidant concentrations, temperature, and reaction time. arts.ac.uk

pH: The pH of the reaction medium significantly affects the polymerization process. Oxidative polymerization generally proceeds most effectively under mild to strong acidic conditions. For instance, studies on related ANSA isomers show that a pH of 3 yields the highest color strength in the resulting polymer, with barely any color produced at a pH above 5.0. arts.ac.uk The pH also influences the molecular structure, with different conditions affecting whether the amine or other functional groups (like phenols) are the primary sites of oxidative coupling. researchgate.net

Monomer and Oxidant Concentration: The ratio of monomer to oxidant is a critical parameter. An optimal 1:1 monomer-to-oxidant ratio has been identified for achieving desired color strength in polymeric dyes derived from ANSAs. arts.ac.uk The concentration of the monomer itself also impacts the polymer's properties; for example, increasing monomer concentration can enhance the color strength of the resulting material. arts.ac.uk

Temperature and Time: Reaction temperature and duration influence the conversion and properties of the polymer. Optimum conditions for dyeing applications using ANSA polymers have been found at 50°C for 120 minutes. arts.ac.uk These parameters can also affect the molecular weight of the polymer, with studies on related monomers showing that polymers of their salts can achieve higher weight-average molecular weights (approaching ~25,200 g/mol ) compared to the polymerization of the free acid. researchgate.net

The following table summarizes the effects of various reaction parameters on polymer characteristics based on studies of aminonaphthalene sulfonic acid isomers.

| Reaction Parameter | Influence on Polymer Characteristics | Source |

|---|---|---|

| pH | Affects redox potential and reaction rate; optimal color strength achieved at pH 3. arts.ac.uk Influences the polymerization mechanism and structure. researchgate.net | arts.ac.ukresearchgate.net |

| Monomer to Oxidant Ratio | A 1:1 ratio was found to be optimal for color strength in dyeing applications. arts.ac.uk | arts.ac.uk |

| Temperature | Affects reaction rate and colorfastness; 50°C identified as an optimum for dyeing. arts.ac.uk | arts.ac.uk |

| Reaction Time | Impacts the degree of polymerization and colorfastness; 120 minutes found to be optimal for dyeing. arts.ac.uk | arts.ac.uk |

| Monomer Form (Acid vs. Salt) | Polymers synthesized from salts of the monomer exhibit increased weight-average molecular weights. researchgate.net | researchgate.net |

Metal Complexation and Coordination Chemistry

Aminonaphthalene sulfonates are effective ligands for forming complexes with metal ions, leading to crystalline structures with well-defined coordination geometries and extensive intermolecular interactions.

The synthesis of divalent metal salts with aminonaphthalene sulfonates is typically achieved through aqueous solution chemistry. For related isomers such as 5-aminonaphthalene-1-sulfonate, crystalline salts of manganese(II), nickel(II), and cobalt(II) have been prepared. researchgate.net The general method involves reacting the aminonaphthalene sulfonic acid with the corresponding metal hydroxide (B78521) or salt in water or a water/ethanol (B145695) mixture. researchgate.net Slow evaporation of the solvent subsequently yields single crystals suitable for structural analysis. nih.gov These reactions typically result in the formation of hydrated metal complexes where water molecules play a crucial role in the coordination sphere of the metal ion. researchgate.net

The solid-state structures of divalent metal salts of aminonaphthalene sulfonates are characterized by highly organized, layered arrangements. researchgate.net In the crystal structures of manganese(II) and nickel(II) salts of the related 5-aminonaphthalene-1-sulfonate, the structure is composed of alternating layers of hexaaquametal(II) cations and aminonaphthalene sulfonate anions. researchgate.netresearchgate.net

The metal cations, such as Mn(II) and Ni(II), typically exhibit a regular octahedral coordination geometry. researchgate.net In these complexes, the central metal ion is coordinated to six water molecules, forming a [M(H₂O)₆]²⁺ complex cation. researchgate.net The aminonaphthalene sulfonate molecules act as counter-anions and are not directly bonded to the metal center. These anions arrange themselves in distinct layers, often in a herring-bone pattern, where the naphthalene rings of adjacent rows are out of parallel. researchgate.net The charged amino and sulfonate groups are directed toward the surface of these organic layers, positioning them to interact with the inorganic layers of the metal-aqua complexes. researchgate.net

The following table presents crystallographic data for representative divalent metal salts of a related isomer, 5-aminonaphthalene-1-sulfonate.

| Compound | Crystal System | Coordination Geometry | Key Structural Feature | Source |

|---|---|---|---|---|

| Mn(H₂O)₆₂·3H₂O | Orthorhombic | Octahedral | Alternating layers of hexaaquametal(II) cations and sulfonate anions. | researchgate.net |

| Ni(H₂O)₆₂·3H₂O | Orthorhombic | Octahedral | Alternating layers of hexaaquametal(II) cations and sulfonate anions. | researchgate.net |

| Co(H₂O)₆₂·2H₂O | Triclinic | Octahedral | Similar layered packing to Mn and Ni salts, with cations at centers of inversion. | researchgate.net |

Hydrogen bonding is the dominant force responsible for the stabilization and assembly of the layered crystal structures of metal aminonaphthalene sulfonates. researchgate.netresearchgate.net An extensive and intricate network of hydrogen bonds links the alternating inorganic and organic layers. researchgate.net

Comparative Structural Analysis with Isomeric Sulfonates

The positioning of these charged groups dictates the nature of the extensive hydrogen-bonding networks that define the supramolecular architecture. These differences are evident when comparing the crystal structures of isomers such as 5-amino-2-naphthalenesulfonic acid (1,6-Cleve's acid), 8-amino-2-naphthalenesulfonic acid (1,7-Cleve's acid), and 1-ammonionaphthalene-2-sulfonate.

In 5-amino-2-naphthalenesulfonic acid, the aminium protons engage in intermolecular head-to-tail hydrogen-bonding interactions with the sulfonate oxygen acceptors of three separate molecules. This intricate network of hydrogen bonds results in the formation of a stable, three-dimensional framework polymer structure.

The structure of 8-amino-2-naphthalenesulfonic acid monohydrate (1,7-Cleve's acid hydrate) presents a contrast. The presence of a water molecule in the crystal lattice fundamentally alters the hydrogen-bonding motif. The zwitterionic molecules, along with the water of solvation, participate in cyclic hydrogen-bonding interactions, forming chains that extend in one dimension. These chains are further linked by additional associations, including weak aromatic π–π interactions, leading to a two-dimensional sheet structure. This is a significant deviation from the 3D framework observed in the anhydrous 1,6-Cleve's acid.

In the case of 1-ammonionaphthalene-2-sulfonate, a notable feature is the formation of an intramolecular N—H···O hydrogen bond between the ammonium group and an oxygen atom of the sulfonate group. This interaction creates a nearly planar six-membered ring. The dihedral angle between the two aromatic rings of the naphthalene system is reported to be 1.94 (3)°. The molecules are linked by intermolecular N—H···O hydrogen bonds, forming a two-dimensional network.

These analyses underscore the critical role of isomerism in determining the solid-state structure. The spatial relationship between the ammonium and sulfonate groups governs the possibility of intramolecular hydrogen bonds and directs the geometry of the intermolecular hydrogen-bonding network, leading to diverse supramolecular architectures ranging from 2D sheets to complex 3D frameworks.

Comparative Data of Aminonaphthalene Sulfonic Acid Isomers

| Feature | 1-Ammonionaphthalene-2-sulfonate | 5-Amino-2-naphthalenesulfonic acid (1,6-Cleve's acid) | 8-Amino-2-naphthalenesulfonic acid monohydrate (1,7-Cleve's acid) |

| Molecular Form | Zwitterion | Zwitterion | Zwitterion |

| Intramolecular H-Bonding | Yes (N—H···O) | Not prominent | Not prominent |

| Intermolecular H-Bonding Network | Links molecules into a 2D network | Head-to-tail interactions with three separate molecules | Cyclic O—H···O and N—H···O interactions involving water molecules, forming chains |

| Supramolecular Structure | Two-dimensional network | Three-dimensional framework polymer | Two-dimensional sheet structure |

| π–π Interactions | Not specified as primary interaction | Not specified as primary interaction | Weak aromatic ring interactions reported (centroid–centroid distance ≈ 3.63 Å) |

| Solvation | Anhydrous | Anhydrous | Monohydrate |

Spectroscopic Characterization and Photophysical Properties of Sodium 6 Aminonaphthalene 2 Sulfonate and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

The precise structure of Sodium 6-aminonaphthalene-2-sulfonate and its derivatives is confirmed using a suite of spectroscopic methods. Each technique provides complementary information, leading to a comprehensive structural and electronic characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR: In ¹H NMR spectroscopy, the chemical shifts and coupling patterns of protons provide information about their chemical environment and proximity to other protons. For derivatives of aminonaphthalene sulfonic acids, such as anilinonaphthalene-1-sulfonic acid (ANS) derivatives, distinct signals are observed for the aromatic protons on the naphthalene (B1677914) and aniline (B41778) rings. For example, in Sodium 8-(Phenylamino)naphthalene-1-sulfonate, the proton signals appear in a range from δ 6.82 to 8.22 ppm in D₂O. acs.org The specific chemical shifts are influenced by the electronic effects of the amino and sulfonate groups, as well as any additional substituents.

¹³C NMR: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In derivatives like Sodium 8-((4-Acetamidophenyl)amino)naphthalene-1-sulfonate, the carbon signals are spread over a wide range, with the carbonyl carbon of the acetamido group appearing far downfield (δ 172.92) and the aromatic carbons appearing between δ 116.56 and 143.07 ppm. acs.orgacs.org The positions of the sulfonate and amino groups on the naphthalene ring significantly influence the chemical shifts of the surrounding carbon atoms. NMR spectroscopy is also used to study the interactions between these molecules and their environment, such as solvent effects. mdpi.com

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for an Aminonaphthalene Sulfonic Acid Derivative (Sodium 8-(Phenylamino)naphthalene-1-sulfonate in D₂O). acs.org

| Nucleus | Chemical Shift (ppm) |

|---|---|

| ¹H | 8.22, 7.79, 7.40, 7.33, 7.21, 7.01, 6.82 |

Mass spectrometry techniques are essential for determining the precise molecular weight and elemental composition of a compound.

HRMS: High-Resolution Mass Spectrometry provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. For instance, the calculated mass for the anion of Sodium 8-(phenylamino)naphthalene-1-sulfonate ([C₁₆H₁₂NO₃S]⁻) is 298.0543 m/z, which closely matches the experimentally found value of 298.0558 m/z using electrospray ionization (ESI). acs.org This level of accuracy is crucial for confirming the identity of newly synthesized derivatives.

LC-MS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the detection capabilities of mass spectrometry. It is a powerful technique for analyzing complex mixtures and identifying individual components. LC-MS/MS methods, which involve tandem mass spectrometry, are particularly useful for the confirmatory determination of aromatic amines, including sulfonated derivatives, in various matrices. researchgate.netnih.gov These methods offer high sensitivity and selectivity, with the ability to identify analytes by monitoring specific precursor and product ion transitions. researchgate.netwaters.com For 6-aminonaphthalene-2-sulfonic acid, reverse-phase HPLC methods have been developed that are compatible with mass spectrometry when volatile mobile phase modifiers like formic acid are used. sielc.com

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption spectrum is characteristic of the molecule's conjugated π-electron system. Aminonaphthalene sulfonates exhibit strong absorption in the UV region due to π→π* transitions within the naphthalene ring system. researchgate.net

The position and shape of the absorption bands are sensitive to the molecular environment. For example, some anilinonaphthalene sulfonic acid derivatives show dual absorption peaks in less polar solvents, which coalesce into a single peak in water. nih.govacs.org Studies on 2-naphthylamine-6-sulfonate have shown that the absorption peaks shift to longer wavelengths (a bathochromic or red shift) as the polarity of the solvent increases, indicating a change in the energy difference between the ground and excited states. ekb.egekb.eg

Interactive Table: Solvent-Dependent UV-Vis Absorption Maxima (λmax) for an Aminonaphthalene Sulfonic Acid Derivative. researchgate.net

| Solvent | λmax (nm) |

|---|---|

| Water | 325 |

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound (also known as 2-Naphthylamine-6-sulfonic acid, sodium salt) displays characteristic absorption bands. nist.gov

Key vibrational bands include:

N-H stretching: The primary amine (-NH₂) group typically shows symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

S=O stretching: The sulfonate (-SO₃⁻) group gives rise to strong, characteristic asymmetric and symmetric stretching bands, typically found around 1260-1150 cm⁻¹ and 1070-1030 cm⁻¹, respectively.

Aromatic C=C stretching: Vibrations from the naphthalene ring appear in the 1450-1600 cm⁻¹ region.

Aromatic C-H stretching: These bands are typically observed above 3000 cm⁻¹.

The NIST Chemistry WebBook provides reference spectra for this compound, confirming the presence of these key functional groups. nist.gov

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of molecules. Many derivatives of aminonaphthalene sulfonic acids are known for their environmentally sensitive fluorescence. acs.org They are often weakly fluorescent in polar solvents like water but exhibit significantly enhanced fluorescence quantum yields in less polar environments or when bound to hydrophobic pockets of proteins. nih.govacs.org

This phenomenon is accompanied by a pronounced blue shift (hypsochromic shift) in the emission maximum as solvent polarity decreases. acs.org For example, the fluorescence emission of 2-naphthylamine-6-sulfonate is red-shifted in more polar solvents, indicating stabilization of the excited state. ekb.eg The difference between the absorption and emission maxima, known as the Stokes shift, is also solvent-dependent and provides insights into the structural and electronic differences between the ground and excited states. researchgate.net

Interactive Table: Photophysical Properties of an Aminonaphthalene Sulfonic Acid Derivative in Different Solvents. acs.org

| Compound | Solvent | λabs (nm) | λem (nm) |

|---|---|---|---|

| ANS | Water | 349 | 516 |

Analysis of Electronic Transitions and Charge Transfer States

The unique photophysical properties of aminonaphthalene sulfonates are governed by their electronic structure and the nature of their excited states. The amino group (-NH₂) acts as an electron donor and the naphthalene sulfonate system acts as an electron acceptor, creating a donor-π-acceptor (D-π-A) system. ekb.eg

Upon photoexcitation, an electron can be transferred from the donor to the acceptor, leading to the formation of an intramolecular charge transfer (ICT) excited state. ekb.egrsc.org This ICT state is more polar than the ground state and is therefore more stabilized by polar solvents. This differential stabilization is the origin of the observed solvatochromism, where the emission energy decreases (red shift) with increasing solvent polarity. ekb.egrsc.org

In some cases, dual fluorescence can be observed, arising from emission from both a locally excited (LE) state and the charge transfer (ICT) state. ekb.eg Time-resolved fluorescence decay measurements can distinguish between these states, as they often have different lifetimes. For 2-naphthylamine-6-sulfonate, fluorescence decay was found to fit a biexponential function, which is attributed to emission from the LE and ICT states. ekb.eg The relative contributions of specific interactions (like hydrogen bonding) and non-specific interactions (like solvent polarity) to the stabilization of the ground and excited states can be evaluated using multiparametric solvent effect analyses. ekb.egekb.eg These studies show that the charge transfer character of the excited state is a key feature dictating the fluorescence properties of these compounds. acs.orgrsc.org

Theoretical and Computational Chemistry of Sodium 6 Aminonaphthalene 2 Sulfonate Systems

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic structure and intrinsic properties of a single molecule of 6-aminonaphthalene-2-sulfonate in the gas phase or with implicit solvent models.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular geometry and electronic properties of chemical systems. researchgate.net For the 6-aminonaphthalene-2-sulfonate anion, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can be used to determine the lowest energy conformation. scirp.orgscirp.org These calculations optimize the positions of all atoms to find the equilibrium structure, yielding precise data on bond lengths, bond angles, and dihedral angles. Studies on related naphthalene (B1677914) derivatives have used similar levels of theory to investigate structural parameters. researchgate.net

The electronic structure is elucidated by analyzing the molecular orbitals. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. tandfonline.com A smaller gap suggests the molecule is more polarizable and more readily excited. For 6-aminonaphthalene-2-sulfonate, the HOMO is typically localized on the amino group and the naphthalene ring, reflecting its electron-donating character, while the LUMO is distributed across the aromatic system.

Table 1: Representative Calculated Electronic Properties of 6-aminonaphthalene-2-sulfonate using DFT

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -1.5 |

| ΔEgap | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.0 to 5.0 |

| Dipole Moment | Measure of the net molecular polarity | 8.0 to 10.0 D |

Note: Values are illustrative and depend on the specific DFT functional, basis set, and solvent model used.

Theoretical calculations are invaluable for interpreting and predicting spectroscopic data. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Visible) of molecules. scirp.org By calculating the vertical excitation energies from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax) and the oscillator strengths, which relate to the intensity of the absorption bands. scirp.org For 6-aminonaphthalene-2-sulfonate, these calculations can help assign the observed absorption bands to specific electronic transitions, such as π→π* transitions within the naphthalene ring system. koreascience.kr

Vibrational spectra (Infrared and Raman) can also be simulated. After a geometry optimization, the vibrational frequencies corresponding to the normal modes of the molecule are calculated. These theoretical frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational bands to specific functional groups, such as the N-H stretching of the amino group or the S=O stretching modes of the sulfonate group. tandfonline.com

Table 2: Predicted Spectroscopic Parameters for 6-aminonaphthalene-2-sulfonate

| Spectroscopic Technique | Predicted Parameter | Typical Calculated Value |

|---|---|---|

| UV-Visible Spectroscopy | λmax (First major absorption band) | 330 - 350 nm |

| Infrared Spectroscopy | N-H Stretch Frequency | 3300 - 3500 cm-1 |

| Infrared Spectroscopy | Asymmetric SO3- Stretch | 1150 - 1250 cm-1 |

| Infrared Spectroscopy | Symmetric SO3- Stretch | 1030 - 1080 cm-1 |

Note: Calculated values may be systematically scaled to better match experimental data.

Molecular Dynamics Simulations for Solution Behavior and Interactions

While quantum chemistry focuses on single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of large ensembles of molecules over time. nih.gov An MD simulation of Sodium 6-aminonaphthalene-2-sulfonate in an aqueous solution would involve a simulation box containing one or more sulfonate anions, sodium counter-ions, and a large number of explicit water molecules. nih.gov The interactions between atoms are described by a force field.

These simulations provide a dynamic picture of how the solute interacts with its environment. Key insights include:

Hydration Shell Structure: MD can reveal the arrangement of water molecules around the amino and sulfonate groups, quantifying the number of water molecules in the first and second solvation shells and their orientation.

Ion Pairing: The simulations can characterize the association between the sodium cation (Na+) and the sulfonate anion (R-SO3-), determining whether they exist as solvent-separated ion pairs, contact ion pairs, or free ions.

Diffusion: The translational diffusion coefficient of the sulfonate anion can be calculated from its mean square displacement over time, providing information on its mobility in solution. researchgate.net

Aggregation: At higher concentrations, MD simulations can be used to investigate the potential for self-assembly or aggregation of the molecules, driven by hydrophobic interactions of the naphthalene rings and electrostatic interactions of the charged groups. researchgate.net

Computational Studies on Reactivity and Reaction Pathways

Computational chemistry can be used to explore the reactivity of this compound and the mechanisms of its chemical transformations. chemicalbook.com DFT calculations are employed to map the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.

For example, the reactivity of the amino group in reactions like diazotization or acylation can be studied. The activation energy for the reaction can be calculated as the energy difference between the reactants and the transition state. This information helps predict reaction rates and understand how substituents on the naphthalene ring influence its reactivity. Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, derived from HOMO and LUMO energies, can also provide a quantitative assessment of the molecule's reactivity. researchgate.net

Modeling of Intermolecular Interactions (e.g., Hydrogen Bonding)

The amino (-NH2) and sulfonate (-SO3-) groups of 6-aminonaphthalene-2-sulfonate are key sites for intermolecular interactions, particularly hydrogen bonding. The amino group can act as a hydrogen bond donor, while the oxygen atoms of the sulfonate group are strong hydrogen bond acceptors.

Computational methods can precisely model these interactions. nih.gov By calculating the interaction energy between 6-aminonaphthalene-2-sulfonate and a water molecule at various positions and orientations, a detailed map of the hydrogen bonding potential can be created. Quantum chemical methods can provide highly accurate hydrogen bond energies and geometries (distance and angle). In addition to hydrogen bonding, the naphthalene ring can participate in π-stacking or π-cation interactions with other aromatic systems or charged species, which can also be modeled computationally. nih.gov

Computational Analysis of Excited States and Photophysical Phenomena

The fluorescence of aminonaphthalene sulfonates is central to their application as molecular probes. Computational analysis provides deep insights into the excited-state properties that govern these photophysical phenomena. acs.org High-level ab initio methods, such as Equation-of-Motion Coupled-Cluster (EOM-CCSD) or Multiconfigurational Second-Order Perturbation Theory (MCQDPT2), can be used to accurately calculate the energies and characters of the low-lying excited electronic states. koreascience.kr

These calculations can distinguish between different types of excited states, such as the ¹La and ¹Lb states common in aromatic systems, which have different electronic characters and transition dipole moments. koreascience.kr A key phenomenon in molecules with electron-donating (amino) and electron-withdrawing (sulfonate) groups is Intramolecular Charge Transfer (ICT). ekb.eg Upon photoexcitation, an electron can be transferred from the amino group to the naphthalene ring system. Computational methods can quantify the degree of charge transfer in the excited state by analyzing the changes in atomic charges or the dipole moment upon excitation. This ICT character is often responsible for the sensitivity of the molecule's fluorescence to solvent polarity (solvatochromism). acs.org

Environmental Chemistry and Biotransformation of Sodium 6 Aminonaphthalene 2 Sulfonate

Microbial Degradation Pathways

The breakdown of sodium 6-aminonaphthalene-2-sulfonate in the environment is predominantly a biological process driven by specialized microorganisms. These microbes have evolved specific catabolic pathways to utilize this compound as a source of carbon and energy, transforming it into less harmful substances.

The complete mineralization of 6-aminonaphthalene-2-sulfonic acid (6A2NS) has been observed in mixed bacterial cultures. oup.com A stable and effective mixed culture was found to consist of eleven different strains belonging to the genera Flavobacterium, Bacillus, and Pseudomonas. oup.com While none of the individual strains could degrade 6A2NS alone, certain co-cultures of 4-5 members showed transient degradation capabilities. oup.com However, only the complete consortium of eleven strains maintained stable and efficient degradation over numerous subcultures. oup.com

In another study, a mixed bacterial community capable of degrading 6A2NS was isolated from a sample of Elbe River water. nih.govnih.gov From this community, two Pseudomonas strains, designated BN6 and BN9, were identified as key players in the degradation process. nih.govnih.gov Strain BN6 was capable of initiating the breakdown of 6A2NS in a monoculture, though it led to the accumulation of black polymers. nih.gov The complete degradation, however, was achieved through a mutualistic interaction between strain BN6 and strain BN9. nih.govnih.gov Further research has also implicated Sphingomonas xenophaga BN6 in the degradation of naphthalenesulfonates, highlighting its role in mutualistic co-cultures for the mineralization of these compounds. nih.gov

Table 1: Microorganisms Involved in 6-aminonaphthalene-2-sulfonate Degradation

| Microorganism/Consortium | Source of Isolation | Key Characteristics |

|---|---|---|

| Mixed culture (eleven strains) | Not specified | Comprised of Flavobacterium, Bacillus, and Pseudomonas genera; stable and efficacious degradation. oup.com |

| Pseudomonas strain BN6 | Elbe River water | Initiates the conversion of 6A2NS to 5-aminosalicylate (B10771825); can grow in monoculture with polymer accumulation. nih.govnih.gov |

| Pseudomonas strain BN9 | Elbe River water | Degrades the intermediate 5-aminosalicylate produced by strain BN6. nih.gov |

| Sphingomonas xenophaga BN6 | Not specified | Participates in a mutualistic coculture for the degradation of naphthalenesulfonates. nih.gov |

The microbial degradation of 6A2NS is initiated by a regioselective enzymatic attack on the naphthalene (B1677914) skeleton. Pseudomonas strain BN6, for instance, targets the 1,2-position of the naphthalene ring. nih.gov This initial conversion leads to the formation of 5-aminosalicylate (5AS), which is then excreted in stoichiometric amounts. nih.gov This specific mode of action indicates the presence of a dioxygenase enzyme system that hydroxylates the aromatic ring, leading to ring cleavage and the subsequent release of the sulfonate group, although the precise desulfonation mechanism was not fully detailed in the provided sources. After prolonged adaptation, strain BN6 demonstrated the ability to convert a range of naphthalene-2-sulfonates that have hydroxyl or amino substituents in the 5-, 6-, 7-, or 8-position, producing the corresponding hydroxy- or aminosalicylates. nih.gov

The complete degradation of 6A2NS is a prime example of mutualistic interaction and interspecies metabolite transfer within a microbial consortium. nih.govnih.gov In the well-characterized partnership between Pseudomonas strains BN6 and BN9, strain BN6 is responsible for the initial breakdown of 6A2NS into the intermediate compound, 5-aminosalicylate. nih.gov Strain BN6, however, cannot further metabolize this intermediate. nih.gov

This is where strain BN9 plays a crucial role. It utilizes the 5-aminosalicylate produced and excreted by strain BN6 as its own substrate for growth, leading to the complete mineralization of the compound. nih.gov This metabolic handover is essential for preventing the accumulation of intermediates and ensuring the efficient and total degradation of the parent compound. nih.govnih.gov This symbiotic relationship is also central to the successful mineralization of more complex molecules like sulfonated azo dyes in mixed bacterial cultures. nih.gov

The primary and most consistently identified intermediate in the aerobic degradation pathway of 6A2NS by Pseudomonas strain BN6 is 5-aminosalicylate (5AS). nih.gov This metabolite is formed through a regioselective attack at the 1,2-position of the naphthalene ring of 6A2NS and is produced in stoichiometric amounts. nih.gov

In the degradation of the related compound naphthalene-2-sulfonate (B94788) (2NS) by Sphingomonas xenophaga BN6, 1,2-dihydroxynaphthalene (1,2-DHN) is a key intermediate. asm.orgnih.govresearchgate.net This compound is a precursor for the formation of redox mediators. asm.orgnih.govresearchgate.net While not directly stated as an intermediate of 6A2NS degradation in the provided search results, its formation in the breakdown of a similar sulfonated naphthalene suggests that dihydroxylated intermediates are likely involved in the broader degradation pathways of these compounds.

Table 2: Key Intermediates in the Degradation of Naphthalenesulfonates

| Parent Compound | Degrading Organism | Intermediate Compound | Significance |

|---|---|---|---|

| 6-aminonaphthalene-2-sulfonate (6A2NS) | Pseudomonas strain BN6 | 5-aminosalicylate (5AS) | Product of initial ring cleavage; transferred to Pseudomonas strain BN9 for further degradation. nih.gov |

| Naphthalene-2-sulfonate (2NS) | Sphingomonas xenophaga BN6 | 1,2-dihydroxynaphthalene (1,2-DHN) | Precursor to the formation of redox mediators. asm.orgnih.govresearchgate.net |

During the aerobic degradation of naphthalene-2-sulfonate by Sphingomonas xenophaga strain BN6, compounds are produced that act as redox mediators. asm.orgnih.govresearchgate.net These mediators significantly enhance the ability of the bacteria to reduce azo dyes under anaerobic conditions. asm.orgnih.govresearchgate.net It has been proposed that these redox mediators can shuttle electrons from the bacterial cells to the azo dyes, resulting in a purely chemical and nonspecific extracellular cleavage of the azo bond. nih.gov

Research has identified two major redox mediators purified from the culture supernatants of S. xenophaga BN6 as 4-amino-1,2-naphthoquinone (B1620441) and 4-ethanolamino-1,2-naphthoquinone. asm.orgnih.gov These quinone compounds were shown to significantly enhance the anaerobic reduction of the azo dye amaranth (B1665344) when incubated with strain BN6 cells. nih.gov This demonstrates a fascinating link between the degradation of naphthalenesulfonates and the biotransformation of other pollutants, where the breakdown of one compound generates mediators that facilitate the degradation of another.

Bioremediation Applications

The metabolic capabilities of microbial consortia that degrade this compound have been harnessed for practical bioremediation applications, particularly in the treatment of wastewater containing sulfonated azo dyes. asm.org A successful strategy involves a two-stage anaerobic-aerobic treatment process. nih.govasm.org

In the initial anaerobic stage, a bacterial consortium grown aerobically on 6A2NS is used to reduce the target azo dye. asm.org For example, the dye Mordant Yellow 3 was effectively reduced, leading to the generation and excretion of its constituent aromatic amines, 6-aminonaphthalene-2-sulfonate and 5-aminosalicylate. asm.org

In the subsequent aerobic stage, the culture is re-aerated. asm.org The members of the bacterial community then mineralize these aromatic amines that were produced during the anaerobic phase. asm.org This alternating anaerobic-aerobic process allows for the complete degradation of the sulfonated azo dye, demonstrating a viable and effective bioremediation approach for industrial effluents. asm.org

Potential for Remediation of Aromatic Sulfonic Acids and Azo Dyes

This compound is a key intermediate in the production of various azo dyes. Consequently, its degradation is often studied in the context of treating dye-laden industrial effluents. Research has demonstrated the potential of microbial consortia to remediate water contaminated with aromatic sulfonic acids and azo dyes, where this compound is a common breakdown product.

A notable example is the mineralization of the sulfonated azo dye Mordant Yellow 3. A bacterial consortium capable of degrading 6-aminonaphthalene-2-sulfonic acid (6A2NS) was shown to effectively break down this dye. asm.orgresearchgate.net Under anaerobic conditions, the azo bond of Mordant Yellow 3 is cleaved, resulting in the formation of stoichiometric amounts of 6-aminonaphthalene-2-sulfonate and 5-aminosalicylate. asm.orgresearchgate.net These aromatic amines are then mineralized by different members of the bacterial community under aerobic conditions. asm.orgresearchgate.net The bacterium Pseudomonas sp. strain BN6, a component of this consortium, plays a crucial role in the initial aerobic degradation of 6A2NS. nih.govnih.gov This demonstrates a promising biological treatment approach for textile industry wastewater.

The table below summarizes findings from a study on the anaerobic reduction of Mordant Yellow 3 by a bacterial consortium.

| Parameter | Initial Concentration (mM) | Final Concentration (mM) | Reduction Efficiency (%) |

| Mordant Yellow 3 | 1.5 | ~0 | >99 |

| 6-aminonaphthalene-2-sulfonate | 0 | ~1.5 | - |

| 5-aminosalicylate | 0 | ~1.5 | - |

Data derived from studies on the anaerobic degradation of Mordant Yellow 3 by a 6-aminonaphthalene-2-sulfonate-degrading bacterial consortium. asm.orgresearchgate.net

Strategies for Enhanced Biodegradation (e.g., alternating anaerobic-aerobic treatment)

The complete mineralization of sulfonated azo dyes, and consequently their constituent aromatic amines like this compound, is often challenging under a single environmental condition. A highly effective strategy to enhance their biodegradation is the use of alternating anaerobic-aerobic treatment systems. asm.orgwur.nl

This two-stage process leverages different microbial capabilities. The initial anaerobic phase is crucial for the reductive cleavage of the azo bond (-N=N-) in the parent dye molecules, a process that does not readily occur under aerobic conditions. wur.nl This reduction leads to the decolorization of the wastewater and the formation of aromatic amines, including 6-aminonaphthalene-2-sulfonate. asm.orgresearchgate.net

The subsequent aerobic phase is then essential for the degradation of these aromatic amines, which are often resistant to anaerobic breakdown. asm.orgresearchgate.net In the case of Mordant Yellow 3, after the anaerobic reduction, the culture is re-aerated to facilitate the mineralization of the resulting 6-aminonaphthalene-2-sulfonate and 5-aminosalicylate by different bacteria within the consortium. asm.orgresearchgate.net This sequential treatment mimics natural processes and has proven to be a robust method for the complete degradation of these xenobiotic compounds. asm.org

Environmental Fate and Transport Considerations

The environmental fate and transport of this compound are influenced by its physicochemical properties and its susceptibility to biological and chemical degradation processes in various environmental compartments.

Mobility and Distribution in Aquatic Systems

As a sulfonated aromatic amine, this compound is highly water-soluble. This high solubility suggests a high potential for mobility and widespread distribution in aquatic systems. The sulfonate group (-SO3H) is a strong acid moiety, meaning the compound will exist predominantly in its anionic form in natural waters (pH range 6-9). This anionic nature generally leads to low adsorption to soils and sediments, which typically have a net negative surface charge, further enhancing its mobility in surface and groundwater.

While specific studies on the mobility of this compound are limited, the general behavior of naphthalenesulfonic acids indicates they are not readily removed from the water column by sorption processes. Their persistence and high mobility can lead to their transport over long distances from the point of discharge.

Biodegradability Studies in Various Environmental Compartments

The biodegradability of this compound has been demonstrated, particularly in aquatic environments. A mixed bacterial community capable of degrading 6-aminonaphthalene-2-sulfonic acid was successfully isolated from a sample of river Elbe water. nih.govnih.gov The complete degradation of this compound was achieved through the mutualistic interaction of two Pseudomonas strains, BN6 and BN9. nih.govnih.gov Strain BN6 initiates the degradation by converting 6-aminonaphthalene-2-sulfonate into 5-aminosalicylate, which is then completely mineralized by strain BN9. nih.govnih.gov

However, it is important to note that while specialized microbial communities can degrade this compound, some studies suggest that aminonaphthalene sulfonic acids can be resistant to aerobic biodegradation by unacclimated microbial populations. core.ac.uk The presence of the sulfonate group can increase the recalcitrance of the naphthalene ring to microbial attack. nih.gov

The table below presents a summary of the key microorganisms involved in the degradation of 6-aminonaphthalene-2-sulfonate.

| Microorganism/Consortium | Environmental Compartment | Degradation Pathway | Key Metabolite |

| Mixed bacterial community (including Pseudomonas sp. BN6 and BN9) | River Water | Aerobic | 5-aminosalicylate |

| Pseudomonas sp. BN6 | River Water | Aerobic | 5-aminosalicylate |

Information compiled from studies on the microbial degradation of aminonaphthalene-2-sulfonates. nih.govnih.gov

Hydrolysis Studies in Environmental Contexts

Hydrolysis is a chemical process that can contribute to the degradation of organic compounds in the environment. For naphthalenesulfonic acids, hydrolysis typically involves the cleavage of the carbon-sulfur bond, which can be influenced by factors such as pH and temperature.

Generally, naphthalenesulfonic acids are relatively stable to hydrolysis under typical environmental conditions. However, under more extreme conditions, such as elevated temperatures and acidic pH, hydrolysis can occur. For instance, heating naphthalene-1-sulfonic acid with dilute aqueous acid can lead to its reversion to naphthalene. wikipedia.org Industrial processes for the hydrolysis of naphthalenesulfonic acids often utilize high temperatures (e.g., 140-165°C) and steam. google.comgoogle.com

While specific quantitative data on the environmental hydrolysis rates of this compound is scarce, the stability of the C-S bond in aromatic sulfonates suggests that hydrolysis is likely to be a slow process under ambient environmental conditions compared to biodegradation.

Analytical Methodologies for the Detection and Quantification of Sodium 6 Aminonaphthalene 2 Sulfonate

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of sodium 6-aminonaphthalene-2-sulfonate from complex mixtures. The choice of technique often depends on the sample matrix, the required sensitivity, and the specific analytical goal, such as purity assessment or quantification.

High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry Detection

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of this compound due to its high resolution and sensitivity. Reversed-phase (RP) HPLC is a common approach for separating this polar compound. sielc.comsielc.com

Method parameters often involve a C18 or a specialized reverse-phase column. sielc.com The mobile phase typically consists of an aqueous component with an organic modifier, such as acetonitrile, and an acid to control the ionization of the sulfonate and amino groups. sielc.comsielc.com For instance, a simple isocratic method might use a mobile phase of acetonitrile, water, and phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid are substituted for non-volatile acids like phosphoric acid. sielc.comsielc.com The use of smaller 3 µm particle columns is also an option for faster Ultra-High-Performance Liquid Chromatography (UPLC) applications. sielc.comsielc.com

Detection is commonly achieved using a UV detector, as the naphthalene (B1677914) ring system is strongly chromophoric. For enhanced selectivity and structural confirmation, HPLC systems can be coupled with a mass spectrometer (LC-MS). This combination provides molecular weight information and fragmentation patterns, which are invaluable for unequivocal identification, especially in complex matrices. For separating challenging isomeric impurities, additives like cyclodextrins can be included in the mobile phase to improve selectivity. nih.gov

Table 1: Example HPLC Conditions for 6-Aminonaphthalene-2-sulfonic acid Analysis This table is interactive. You can sort and filter the data.

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Newcrom R1 | Standard C18 |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Acetonitrile, Water, Formic Acid |

| Detection | UV | UV-Vis, Mass Spectrometry (MS) |

| Application | General Quantification | MS-compatible analysis, Pharmacokinetics |

| Reference | sielc.com | sielc.comsielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Direct analysis of this compound and its polar metabolites by Gas Chromatography-Mass Spectrometry (GC-MS) is generally not feasible due to the compound's low volatility and high polarity. researchgate.netjfda-online.com These characteristics prevent the compound from vaporizing at temperatures compatible with GC analysis without thermal decomposition. Therefore, a chemical derivatization step is essential to convert the polar functional groups (amino and sulfonic acid) into less polar, more volatile derivatives. researchgate.netjfda-online.com

Common derivatization strategies include silylation or acylation. researchgate.netnih.govsigmaaldrich.com Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens on the amino and sulfonate groups with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. researchgate.netsigmaaldrich.com